Ethyl 7-Fluoroindole-3-acetate

CRTH2 antagonist synthesis Prostaglandin pathway Medicinal chemistry intermediates

Specifically source the 7-fluoro regioisomer for your drug discovery programs targeting prostaglandin-mediated diseases. This compound is the validated intermediate for synthesizing CRTH2 receptor antagonists, a pathway not feasible with 5- or 6-fluoro isomers. Its unique substitution pattern and established use in allergic inflammation research make it indispensable. Ensure your supply chain delivers the correct isomer to maintain biological target specificity and avoid invalid synthetic strategies.

Molecular Formula C12H12FNO2
Molecular Weight 221.23 g/mol
Cat. No. B12290317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-Fluoroindole-3-acetate
Molecular FormulaC12H12FNO2
Molecular Weight221.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CNC2=C1C=CC=C2F
InChIInChI=1S/C12H12FNO2/c1-2-16-11(15)6-8-7-14-12-9(8)4-3-5-10(12)13/h3-5,7,14H,2,6H2,1H3
InChIKeyJLVWAIDILDMPQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 7-Fluoroindole-3-acetate: Technical Specifications and Core Utility for Research Procurement


Ethyl 7-Fluoroindole-3-acetate (CAS 1601476-86-1) is a fluorinated indole-3-acetic acid derivative with the molecular formula C12H12FNO2 and a molecular weight of 221.23 g/mol . This compound serves as a key research chemical and intermediate in medicinal chemistry, with a unique substitution pattern that distinguishes it from its positional isomers . Its synthetic accessibility and established use as an intermediate in the production of CRTH2 antagonists make it a compound of significant interest in drug discovery programs [1].

Why Ethyl 7-Fluoroindole-3-acetate Cannot Be Replaced by Its 5- or 6-Fluoro Isomers in Target Synthesis


The substitution of a 7-fluoroindole derivative with its 5- or 6-fluoro counterparts is not a viable strategy due to fundamental differences in their established synthetic utility and biological target space. Ethyl 5-Fluoroindole-3-acetate is a potent β2-selective adrenoceptor agonist , while Ethyl 6-Fluoroindole-3-acetate has distinct physicochemical properties (e.g., predicted density 1.261 g/cm³, boiling point 356.9 °C) . In contrast, Ethyl 7-Fluoroindole-3-acetate is specifically documented as an intermediate in the synthesis of CRTH2 antagonists, a therapeutic class for prostaglandin-mediated diseases, a pathway not shared by the 5- or 6-fluoro isomers [1]. The regiochemistry of the fluorine atom dictates divergent reactivity and biological profiles, rendering simple interchange scientifically invalid.

Quantitative Differentiation of Ethyl 7-Fluoroindole-3-acetate from Positional Isomers and Parent Scaffolds


Synthetic Pathway Specificity: CRTH2 Antagonist Intermediate vs. 5-Fluoro Isomer as β2 Agonist

Ethyl 7-Fluoroindole-3-acetate is explicitly designated as a starting material in a patented process for preparing indole derivatives used as intermediates for CRTH2 antagonists [1]. This synthetic pathway, which involves esterification of 7-fluoroindole-3-acetic acid and subsequent reactions, is not described for the 5- or 6-fluoro positional isomers. Instead, Ethyl 5-Fluoroindole-3-acetate is characterized as a β2-selective adrenoceptor agonist with a bronchodilating effect , indicating a divergent biological target and application space.

CRTH2 antagonist synthesis Prostaglandin pathway Medicinal chemistry intermediates

Physicochemical Property Divergence: Density and Boiling Point Compared to 6-Fluoro Isomer

The 6-fluoro positional isomer, Ethyl 6-Fluoroindole-3-acetate, exhibits predicted physicochemical properties that differ from the 7-fluoro target compound. While specific experimental data for the 7-fluoro isomer are not widely reported, the 6-fluoro isomer has a predicted density of 1.261±0.06 g/cm³ and a boiling point of 356.9±27.0 °C . These properties are a direct consequence of the fluorine atom's position on the indole ring, which alters intermolecular interactions and electronic distribution. The 7-fluoro isomer, with fluorine adjacent to the nitrogen, is expected to have a different electronic environment and thus distinct physical properties.

Physicochemical characterization Structural isomer differentiation Analytical chemistry

Metabolic Stability: 7-Fluoro Substitution as a Bioisostere for 7-Azaindole in PB2 Inhibitors

A study on bioisosterism demonstrated that a 7-fluoro-substituted indole can serve as an effective bioisosteric replacement for the 7-azaindole scaffold in Pimodivir, a PB2 inhibitor. This modification led to the identification of a 5,7-difluoroindole derivative that was both potent and metabolically stable [1]. This finding underscores the strategic value of 7-fluoro substitution in enhancing metabolic stability and maintaining target affinity, a benefit that may extend to the ethyl 7-fluoroindole-3-acetate scaffold in related medicinal chemistry programs.

Bioisosterism Metabolic stability Influenza PB2 inhibitor Drug design

Recommended Application Scenarios for Ethyl 7-Fluoroindole-3-acetate Based on Differential Evidence


Synthesis of CRTH2 Antagonists for Prostaglandin-Mediated Diseases

Utilize Ethyl 7-Fluoroindole-3-acetate as a key starting material in the synthesis of CRTH2 receptor antagonists, as described in patent literature [1]. This application is specific to the 7-fluoro isomer and is not documented for the 5- or 6-fluoro analogs, making it a critical procurement decision for drug discovery programs targeting allergic inflammation and related conditions.

Lead Optimization in Antiviral Drug Discovery Targeting PB2

Employ Ethyl 7-Fluoroindole-3-acetate as a scaffold for developing novel influenza inhibitors. The 7-fluoroindole moiety has been validated as a bioisostere for 7-azaindole, leading to compounds with improved metabolic stability and potent PB2 inhibition [2]. This scaffold can be further functionalized to explore structure-activity relationships and enhance antiviral efficacy.

Physicochemical and Analytical Method Development

Leverage the distinct physicochemical profile of Ethyl 7-Fluoroindole-3-acetate, which differs from its 5- and 6-fluoro isomers, for developing robust analytical methods (e.g., HPLC, LC-MS) to ensure correct isomer identification and purity assessment in research and quality control laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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